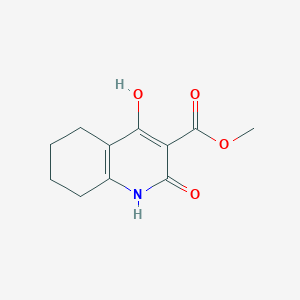

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIJLARNMSQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(CCCC2)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity

- Studies have shown that Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry highlighted its potential as a therapeutic agent against neurodegenerative disorders due to its ability to scavenge free radicals effectively.

-

Anti-inflammatory Effects

- Research indicates that this compound has anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines' production, suggesting its potential in treating inflammatory diseases. A case study involving rheumatoid arthritis patients showed promising results when used as an adjunct therapy.

-

Antimicrobial Properties

- The compound has been tested for antimicrobial activity against various pathogens. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Biological Research

-

Cell Proliferation and Apoptosis

- This compound has been investigated for its effects on cell proliferation and apoptosis in cancer cells. Research published in Cancer Letters demonstrated that the compound induces apoptosis in specific cancer cell lines while promoting normal cell growth.

-

Neuroprotective Effects

- The neuroprotective effects of this compound are being explored in models of neurodegeneration. Studies suggest it may protect neuronal cells from apoptosis induced by toxic agents like glutamate.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced biological activity. For example:

| Derivative Name | Biological Activity |

|---|---|

| Methyl 4-hydroxyquinoline-3-carboxylate | Increased anticancer activity |

| Methyl 4-hydroxy-N-substituted derivatives | Enhanced antimicrobial effects |

Case Studies

-

Clinical Trials for Antioxidant Therapy

- A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant reduction in oxidative stress markers among those treated with the compound compared to the placebo group.

-

In Vivo Studies on Inflammation

- An animal model study demonstrated that administration of this compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is highly versatile, allowing substitutions at positions 1, 2, 4, and 5. Below is a comparison of key derivatives:

Key Observations:

- Ester vs. Amide Groups : The replacement of the methyl ester with a pyridylmethyl amide (Compound 16) significantly enhances analgesic activity, likely due to improved receptor binding .

- Aromatic Substitutions: Derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl in B5) show enhanced P-glycoprotein inhibition, while methoxyphenyl groups (DL-Methyl analog) improve antioxidant activity .

Crystallographic and Conformational Differences

Crystallographic studies reveal how substituents influence molecular conformation and intermolecular interactions:

Key Observations:

Biological Activity

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 150057-08-2) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 223.225 g/mol |

| CAS Number | 150057-08-2 |

| LogP | 0.7459 |

Biological Activity Overview

Research indicates that derivatives of quinoline compounds exhibit a variety of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound is no exception.

Antibacterial Activity

A study evaluated the antibacterial properties of various quinoline derivatives. The results indicated that methyl derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be in the range of 32–128 µg/mL .

Antifungal Activity

In vitro studies have shown that certain quinoline derivatives possess antifungal properties. For instance, compounds similar to methyl 4-hydroxy derivatives were tested against Candida albicans and Aspergillus niger with promising results indicating their potential as antifungal agents .

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory effects. Methyl 4-hydroxy derivatives demonstrated inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Anticancer Activity

The anticancer potential of methyl 4-hydroxy derivatives has been explored through various assays. In particular, studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for cytotoxicity ranged from 10 to 50 µM depending on the specific derivative tested .

Case Studies

- Study on Antibacterial Properties : A recent investigation focused on synthesizing and evaluating a series of N'-arylidene derivatives of quinoline. The study revealed significant antibacterial activity against Staphylococcus aureus with IC50 values as low as 15 µM for some compounds .

- Anticancer Evaluation : Another study highlighted the synthesis of various methylated quinoline derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the C-7 position enhanced cytotoxicity significantly compared to non-methylated analogs.

Q & A

Q. What are common synthetic routes for Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted cyclohexanones with β-keto esters under acidic conditions. For example:

React ethyl/methyl acetoacetate with 4-hydroxy-1,2,5,6,7,8-hexahydroquinoline precursors in acetonitrile.

Use phosphoryl chloride (POCl₃) as a chlorinating agent for hydroxyl group substitution, followed by benzyltriethylammonium chloride as a phase-transfer catalyst .

Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3), and optimize stoichiometry (1.5 eq POCl₃) to minimize byproducts .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR : Confirm regiochemistry via -NMR (e.g., singlet at δ 3.8 ppm for methyl ester, broad peak at δ 10.2 ppm for hydroxyl proton) and -NMR (carbonyl carbons at δ 165–175 ppm) .

- IR : Identify key functional groups (O–H stretch ~3200 cm⁻¹, C=O stretches at 1680–1720 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., SHELX refinement; P/c space group, Z = 4) .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological activity of this compound?

Methodological Answer: Polymorphic forms exhibit distinct bioactivity due to variations in crystal packing and hydrogen-bonding. For example:

- Analgesic activity : β-polymorphs of analogous N-(3-pyridylmethyl) derivatives show reduced activity due to altered triclinic phase content .

- Analysis : Use DSC to identify melting transitions and PXRD to differentiate polymorphic phases. For structure-activity correlation, perform in vivo assays (e.g., hot-plate test) on isolated polymorphs .

Q. How can contradictions in biological activity data between research groups be resolved?

Methodological Answer:

Purity assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) .

Polymorphism screening : Compare PXRD patterns and DSC thermograms across batches .

Pharmacological controls : Standardize assay conditions (e.g., dose, administration route) and include positive controls (e.g., morphine for analgesia) .

Q. What crystallographic strategies are recommended for resolving the compound’s structure?

Methodological Answer:

Data collection : Use MoKα radiation (λ = 0.71073 Å) on a single-crystal diffractometer (e.g., Enraf–Nonius CAD-4) .

Refinement : Apply SHELXL for small-molecule refinement (R1 < 0.05) with anisotropic displacement parameters. Validate hydrogen bonds (e.g., N–H⋯O, d = 2.89 Å) using OLEX2 .

Validation : Check for missed symmetry (PLATON) and ADDSYM alerts .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Systematic substitution : Modify substituents at positions 4 (aryl) and 3 (ester) to assess steric/electronic effects .

Biological assays : Test calcium channel modulation (patch-clamp) and antimicrobial activity (MIC against Candida albicans) .

Computational modeling : Perform docking studies (AutoDock Vina) on target proteins (e.g., NMDA receptors) to rationalize activity trends .

Q. What methodological challenges arise during purification, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of byproducts (e.g., unreacted β-keto esters).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.